methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14778263
Molecular Formula: C23H20N4O4S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N4O4S |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C23H20N4O4S/c1-27-18(13-17(26-27)14-9-11-16(30-2)12-10-14)21(28)25-23-24-19(22(29)31-3)20(32-23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,24,25,28) |
| Standard InChI Key | IIWUIROISOBMRI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position with a carbonyl-linked pyrazole moiety. The pyrazole ring is further functionalized with a 4-methoxyphenyl group and a methyl substituent. At the 5-position of the thiazole ring, a phenyl group is attached, while the 4-position contains a methyl carboxylate ester .
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Thiazole core | 1,3-thiazole ring with nitrogen at position 1 and sulfur at position 3 |
| Pyrazole substituent | 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl group at position 2 |
| Aromatic groups | Phenyl at position 5; 4-methoxyphenyl via pyrazole linkage |
| Ester functionality | Methyl carboxylate at position 4 |
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate, reflects the connectivity of substituents. The absence of chiral centers simplifies stereochemical considerations, though rotational barriers around the carbonyl-amino linkage may influence conformational dynamics .
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via a multi-step sequence:
-
Pyrazole Intermediate Preparation: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is synthesized through cyclocondensation of hydrazine derivatives with β-keto esters .
-
Thiazole Core Formation: A Hantzsch thiazole synthesis employs cysteine derivatives or thioureas reacted with α-halo carbonyl compounds .
-
Coupling Reactions: The pyrazole carbonyl group is activated (e.g., via thionyl chloride) and coupled to the 2-amino group of the thiazole using peptide coupling agents like EDC/HOBt.
Table 2: Representative Synthetic Conditions
Purification and Yield Optimization
Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Yield improvements (>80%) are achieved by optimizing stoichiometry, reaction time, and catalyst loading (e.g., using DMAP as a coupling accelerator) .
Physicochemical Characterization
Spectroscopic Analysis
-
NMR Spectroscopy: NMR (400 MHz, DMSO-) displays characteristic signals: δ 8.21 (s, 1H, thiazole H), 7.65–7.23 (m, 9H, aromatic H), 3.87 (s, 3H, OCH), 3.76 (s, 3H, COOCH).
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 449.1 [M+H], consistent with the molecular formula .
Table 3: Key Spectroscopic Data
Computational Modeling
DFT calculations (B3LYP/6-31G**) predict a planar thiazole ring with dihedral angles <10° between the pyrazole and phenyl groups, suggesting minimal steric hindrance . The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, aligning with experimental observations of stability under ambient conditions .
| Assay | Result | Reference |
|---|---|---|
| Antibacterial (S. aureus) | MIC = 12.5 µg/mL | |
| Anticancer (MCF-7) | IC = 18 µM; caspase-3 activation | |
| Anti-inflammatory | 45% COX-2 inhibition at 10 µM |
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume